7-Dehydrodesmosterol

Description

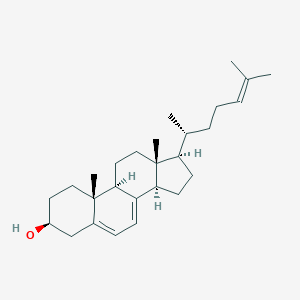

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSPKPUXDSHNC-DDPQNLDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028219 | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1715-86-2 | |

| Record name | 7-Dehydrodesmosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Dehydrodesmosterol in the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 7-dehydrodesmosterol, a critical intermediate in the cholesterol biosynthesis pathway. It details the enzymatic steps governing its metabolism, presents quantitative data from relevant biological models, outlines key experimental protocols for its study, and explores its significance in the pathophysiology of related genetic disorders and potential drug development.

The Bifurcated Terminus of Cholesterol Synthesis

Cholesterol biosynthesis is a vital multi-step process. Following the synthesis of lanosterol, the pathway can proceed through two primary routes, often referred to as the Kandutsch-Russell and the Bloch pathways. This compound is a key sterol intermediate specifically within the Bloch pathway.

-

Kandutsch-Russell Pathway: In this pathway, the reduction of the C24-C25 double bond in the sterol side chain occurs before the final modifications to the sterol ring. A key penultimate step is the conversion of lathosterol to 7-dehydrocholesterol (7-DHC) by the enzyme sterol-C5-desaturase (SC5D), also known as lathosterol oxidase.[1][2][3] The final step is the reduction of the C7-C8 double bond of 7-DHC to form cholesterol, a reaction catalyzed by 7-dehydrocholesterol reductase (DHCR7).[4][5][6] This pathway is predominant in the skin.[7][8]

-

Bloch Pathway: This pathway prioritizes modifications to the sterol ring structure first. Here, cholesta-5,7,24-trien-3β-ol, also known as this compound, is formed.[8][9] DHCR7 then acts on this compound to reduce the C7-C8 double bond, producing desmosterol.[7][10][11] Desmosterol is subsequently converted to cholesterol in a final reduction step at the C24-C25 position, catalyzed by 24-dehydrocholesterol reductase (DHCR24).[11][12]

The diagram below illustrates the position of this compound in the terminal steps of cholesterol biosynthesis.

Caption: Terminal pathways of cholesterol biosynthesis.

Key Enzymes in this compound Metabolism

Two enzymes are central to the synthesis and processing of sterols related to this compound: 7-dehydrocholesterol reductase (DHCR7) and sterol-C5-desaturase (SC5D).

-

7-Dehydrocholesterol Reductase (DHCR7): This enzyme, encoded by the DHCR7 gene, is a critical reductase that utilizes NADPH to reduce the C7-C8 double bond in its substrates.[4][11] Its activity is not limited to a single substrate; it catalyzes the conversion of 7-DHC to cholesterol in the Kandutsch-Russell pathway and, importantly, the conversion of this compound to desmosterol in the Bloch pathway.[7][10][11] Mutations in DHCR7 eliminate or reduce this activity, leading to the developmental disorder Smith-Lemli-Opitz Syndrome (SLOS).[4][13] The activity of DHCR7 can be post-translationally regulated by phosphorylation via AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[14]

-

Sterol-C5-Desaturase (SC5D): Also known as lathosterol oxidase, this enzyme introduces the C5-C6 double bond in the sterol ring, which isomerizes to a C7-C8 double bond. In the Kandutsch-Russell pathway, SC5D converts lathosterol into 7-dehydrocholesterol.[2][15] In fungi, it acts on episterol to produce an ergosterol precursor.[1] Deficiency in SC5D leads to lathosterolosis, another rare genetic disorder of cholesterol synthesis.[3]

Quantitative Data

The study of this compound and its related metabolites often involves quantifying their levels in various biological matrices, particularly in models of DHCR7 deficiency.

Table 1: Sterol Ratios in Animal Models of DHCR7 Deficiency

| Model | Tissue/Fluid | Sterol Ratio Measured | Value in Model | Value in Control | Reference |

|---|---|---|---|---|---|

| Rat (AY9944 induced) | Serum, Retina, Liver, Brain | 7-DHC / Cholesterol | > 5:1 | < 0.01 | [16] |

| DHCR7 Deficient Mouse | Hair | 7-DHC / Cholesterol | ~7x higher than serum/skin | Normal | [17] |

| DHCR7 Deficient Mouse | Hair | Dehydrodesmosterol / Desmosterol | ~100x higher than serum 7DHC/C | Normal |[17] |

Table 2: Sterol Concentrations in Developing Rat Nervous Tissue (µg/g fresh weight)

| Sterol | Tissue | Age: 4-8 days | Age: 14-21 days | Age: >60 days | Reference |

|---|---|---|---|---|---|

| This compound | Sciatic Nerve | ~0.5 - 1.0 | Peaks at ~2.0 (14d) | Nearly undetectable | [18][19] |

| This compound | Brain | Decreases from ~1.8 to ~0.6 | Decreases to ~0.5 | Slow decrease | [18][19] |

| Desmosterol | Sciatic Nerve | ~10 - 20 | Peaks at ~100 (21d) | Nearly undetectable | [18][19] |

| Desmosterol | Brain | Decreases from ~100 to ~60 | Decreases to ~30 | Slow decrease |[18][19] |

Table 3: IC50 Values of Cholesterol Biosynthesis Inhibitors

| Inhibitor | Target Enzyme | Cell Line | IC50 Value | Reference |

|---|

| Oxiconazole | CYP51A1 | HaCaT | 306 nM |[20] |

Pathophysiological Significance and Signaling

The most profound illustration of the importance of this pathway is Smith-Lemli-Opitz Syndrome (SLOS) , an autosomal recessive disorder caused by mutations in the DHCR7 gene.[13][21] The resulting enzymatic deficiency leads to a buildup of 7-dehydrocholesterol (7-DHC) and, in the brain, likely this compound.[10][22] This accumulation, coupled with cholesterol deficiency, causes severe congenital abnormalities and intellectual disability.[21]

Recent research has shown that the pathology of SLOS is not solely due to cholesterol deficiency but is also driven by the toxic effects of accumulated precursors. 7-DHC can be oxidized to form various oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO).[13] These oxysterols have been found to aberrantly activate signaling pathways. Specifically, DHCEO can initiate crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, leading to hyperactivation of the downstream MEK-ERK-C/EBP signaling pathway.[13] This dysregulation results in premature neurogenesis and depletion of the cortical neural precursor pool, contributing to the neurological defects seen in SLOS.[13]

References

- 1. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]

- 6. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 11. uniprot.org [uniprot.org]

- 12. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]

- 14. Phosphorylation regulates activity of 7-dehydrocholesterol reductase (DHCR7), a terminal enzyme of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | SC5D desaturates LTHSOL to 7-dehydroCHOL [reactome.org]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bourre.fr [bourre.fr]

- 19. researchgate.net [researchgate.net]

- 20. aragen.com [aragen.com]

- 21. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]

- 22. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Dehydrodesmosterol in the Bloch Pathway of Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Dehydrodesmosterol is a critical intermediate in the Bloch pathway, one of the final branches of cholesterol biosynthesis. Its metabolism, primarily through the action of 7-dehydrocholesterol reductase (DHCR7), is a key regulatory point. Dysregulation of this step, as seen in genetic disorders like Smith-Lemli-Opitz Syndrome (SLOS), leads to the accumulation of this compound and its precursor, 7-dehydrocholesterol (7-DHC). This accumulation has profound pathological consequences, extending beyond simple cholesterol deficiency to include cellular toxicity and aberrant signaling cascades initiated by this compound-derived oxysterols. This technical guide provides an in-depth exploration of the function of this compound in the Bloch pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways.

Introduction to the Bloch Pathway and this compound

Cholesterol biosynthesis is a complex process that occurs through two primary routes downstream of lanosterol: the Bloch and the Kandutsch-Russell pathways. The defining characteristic of the Bloch pathway is the retention of the C24-C25 double bond in the sterol side chain until the final stages of synthesis. This compound (cholesta-5,7,24-trien-3β-ol) is a key sterol intermediate unique to this pathway.

The conversion of this compound to desmosterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7), which reduces the C7-C8 double bond in the B-ring of the sterol nucleus.[1][2] Subsequently, desmosterol is converted to cholesterol by 24-dehydrocholesterol reductase (DHCR24), which reduces the C24-C25 double bond in the side chain.[3] The proper functioning of these enzymes is crucial for maintaining cellular cholesterol homeostasis.

Quantitative Data on this compound and Related Metabolites

The accumulation of this compound and other sterol precursors is a hallmark of certain metabolic disorders. The following tables summarize key quantitative data related to these intermediates.

| Parameter | Value | Species/System | Reference |

| DHCR7 Km for NADPH | 0.28 mM | Rat liver microsomes | [4] |

| DHCR24 Km for Desmosterol | 9.4 ± 1.0 µM | Recombinant human enzyme | [5] |

| DHCR24 kcat for Desmosterol | 33 ± 1 pmol·nmol-1·min-1 | Recombinant human enzyme | [5] |

| P450 46A1 Km for 7-DHC | 2.8 ± 0.02 µM | Recombinant human enzyme | [5] |

| P450 46A1 kcat for 24-hydroxy-7-DHC formation | 24 ± 1 pmol·nmol-1·min-1 | Recombinant human enzyme | [5] |

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table presents the Michaelis constant (Km) and catalytic rate (kcat) for enzymes involved in the conversion of this compound and related sterols.

| Tissue | This compound (7-DHD) Concentration (ng/mg tissue) | Cholesterol Concentration (ng/mg tissue) | Condition | Reference |

| Embryonic Cortex (E12.5-E16.5) | Substantially increased | Significantly reduced | Dhcr7-/- mouse model of SLOS | [6] |

| Hair | Dominant Δ7 sterol | Reduced | DHCR7 deficient mice | [7] |

| Serum | Below detection limit | Normal | DHCR7 deficient mice | [7] |

| Cerebral Cortex | ~7.4 ng/mg | - | Normal mouse | [8] |

| Liver | ~2.8 ng/mg | - | Normal mouse | [8] |

Table 2: Tissue Concentrations of this compound and Cholesterol in Normal and Disease Models. This table highlights the significant accumulation of this compound in a mouse model of Smith-Lemli-Opitz Syndrome (SLOS), particularly in non-neural tissues, and provides reference concentrations in normal mouse tissues.

The Bloch Pathway and Associated Signaling

The following diagrams illustrate the biochemical conversions in the latter stages of the Bloch pathway and a key signaling cascade initiated by the accumulation of 7-dehydrocholesterol-derived oxysterols in pathological conditions.

Figure 1: The Final Steps of the Bloch Pathway. This diagram illustrates the conversion of Zymosterol to Cholesterol, highlighting the central role of this compound.

Figure 2: Oxysterol-Mediated Signaling in SLOS. This diagram shows the signaling cascade initiated by 7-DHC-derived oxysterols in SLOS.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of sterols in biological samples.[7][9]

Objective: To extract and quantify this compound from tissues or cells.

Materials:

-

Tissue or cell pellet

-

Internal standard (e.g., epicoprostanol or a deuterated sterol standard)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Hexane

-

GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

-

Homogenization and Extraction:

-

To a known amount of tissue or cell pellet, add a known amount of the internal standard.

-

Add 20 volumes of chloroform:methanol (2:1) and homogenize thoroughly.

-

Incubate at room temperature for 30 minutes with occasional vortexing.

-

Add 0.2 volumes of 0.9% NaCl and vortex vigorously to induce phase separation.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen gas.

-

-

Saponification (Optional, for steryl ester hydrolysis):

-

Resuspend the dried lipid extract in 1 M methanolic KOH.

-

Incubate at 60°C for 1 hour.

-

Add an equal volume of water and extract the non-saponifiable lipids three times with hexane.

-

Pool the hexane extracts and dry under nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

Evaporate the derivatizing agents under nitrogen and redissolve the sample in hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program appropriate for sterol separation (e.g., initial temperature of 180°C, ramp to 280°C at 10°C/min, hold for 15 minutes).

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard.

-

DHCR7 Enzyme Activity Assay

This protocol is based on the measurement of the conversion of a substrate to its product by DHCR7 in liver microsomes.[4][10]

Objective: To determine the enzymatic activity of DHCR7.

Materials:

-

Rat liver microsomes (or other source of DHCR7)

-

7-Dehydrocholesterol (substrate)

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Internal standard for HPLC analysis (e.g., stigmasterol)

-

Hexane

-

Methanol

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, and 0.5 mg of microsomal protein.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µM of 7-dehydrocholesterol.

-

Incubate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 2 volumes of ethanol containing the internal standard.

-

-

Sterol Extraction:

-

Vortex the mixture vigorously.

-

Extract the sterols three times with 3 volumes of hexane.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried sterols in the mobile phase (e.g., methanol:water, 95:5, v/v).

-

Inject an aliquot into the HPLC system.

-

Separate the sterols on a C18 column with an isocratic mobile phase.

-

Monitor the elution of 7-dehydrocholesterol and cholesterol at their respective absorbance maxima (around 282 nm for 7-DHC and 205 nm for cholesterol).

-

Calculate the DHCR7 activity based on the amount of cholesterol produced, normalized to the amount of microsomal protein and the incubation time.

-

Discussion and Future Directions

This compound stands at a crucial junction in cholesterol biosynthesis. While its primary role is that of a metabolic intermediate, the severe pathology associated with its accumulation in SLOS underscores the importance of tightly regulated flux through the Bloch pathway. The discovery that 7-dehydrocholesterol-derived oxysterols can activate signaling pathways independent of cholesterol's structural roles opens new avenues for research and therapeutic intervention.[11]

Future research should focus on several key areas:

-

Elucidating the precise mechanisms of oxysterol-mediated signaling: Understanding how these molecules interact with receptors like GR and TrkB could lead to the development of targeted therapies for the neurological deficits in SLOS.[11]

-

Investigating the role of this compound in membrane biophysics: While some studies suggest similar membrane-ordering properties to cholesterol, further investigation into how its presence affects membrane protein function and lipid raft formation is warranted.[12][13][14][15]

-

Developing more sensitive and high-throughput analytical methods: This will be crucial for early diagnosis of SLOS and for screening potential therapeutic compounds that can modulate DHCR7 activity or mitigate the toxic effects of precursor accumulation.[16]

References

- 1. Transcriptomic Changes Associated with Loss of Cell Viability Induced by Oxysterol Treatment of a Retinal Photoreceptor-Derived Cell Line: An In Vitro Model of Smith-Lemli-Opitz Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]

- 7. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 7-Dehydrodesmosterol

An In-depth Technical Guide on the Discovery and History of 7-Dehydrodesmosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (7-DHD) is a crucial sterol intermediate in the Bloch pathway of cholesterol biosynthesis.[1] Its metabolism is a key step in the production of cholesterol, a molecule essential for maintaining the structural integrity of cell membranes and serving as a precursor for steroid hormones, vitamin D, and bile acids. The study of 7-DHD has provided significant insights into the intricate regulation of cholesterol homeostasis and the pathophysiology of related genetic disorders. This technical guide delves into the discovery, history, and key experimental findings related to this compound, offering a comprehensive resource for professionals in the field.

Discovery and History

The discovery of this compound is intrinsically linked to the broader elucidation of the cholesterol biosynthesis pathway. While the Nobel laureate Adolf Windaus was a pioneer in the research of sterols, particularly 7-dehydrocholesterol (the precursor to vitamin D3), the specific identification of this compound as an intermediate in cholesterol synthesis came later as researchers meticulously mapped out the complex series of enzymatic reactions.[2][3] Its presence was confirmed through the analysis of sterol composition in various tissues and the use of enzyme inhibitors that led to the accumulation of specific precursors.[4]

A significant breakthrough in understanding the importance of 7-DHD came with the study of Smith-Lemli-Opitz syndrome (SLOS), a congenital developmental disorder. Research revealed that SLOS is caused by mutations in the gene encoding 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the reduction of the C7-C8 double bond in both 7-dehydrocholesterol and this compound.[5][6][7] This genetic defect leads to a buildup of 7-dehydrocholesterol and, to a lesser extent, this compound in the body, with a concurrent deficiency in cholesterol.[5][7] This discovery solidified the position of 7-DHD as a critical, albeit transient, intermediate in the cholesterol synthesis cascade.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its study and application in research.

| Property | Value | Reference |

| Molecular Formula | C27H42O | [8] |

| Molecular Weight | 382.6 g/mol | [8] |

| IUPAC Name | (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [8] |

| Synonyms | Cholesta-5,7,24-trien-3beta-ol, 24-Dehydroprovitamin D3 | [8] |

| Physical Description | Solid | [8] |

| LogP | 6.101 | [8] |

Role in Cholesterol Biosynthesis

This compound is a key intermediate in the Bloch pathway for cholesterol synthesis. This pathway is one of the two main branches for the conversion of lanosterol to cholesterol, the other being the Kandutsch-Russell pathway.[1] The Bloch pathway is prominent in the liver and other tissues.[1]

The immediate precursor to this compound in this pathway is cholesta-7,24-dien-3beta-ol.[1] This precursor is desaturated to form this compound (cholesta-5,7,24-trien-3beta-ol).[1] Subsequently, the enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of this compound to yield desmosterol.[6][9] Desmosterol is then converted to cholesterol in the final step of the Bloch pathway by the enzyme 24-dehydrocholesterol reductase (DHCR24).[5]

Caption: Simplified Bloch pathway of cholesterol biosynthesis highlighting the position of this compound.

Experimental Protocols

The study of this compound relies on robust and sensitive analytical methods for its detection and quantification in biological samples.

Sample Preparation and Extraction

A common procedure for extracting sterols from tissues involves the following steps:

-

Homogenization: Tissues are homogenized in a solvent mixture, typically hexane/isopropanol (3:2, v/v).[4]

-

Internal Standard Addition: An internal standard, such as α-tocopherol acetate, is added for quantification.[4]

-

Saponification (Optional): For the analysis of total sterols, samples are saponified using a methanolic potassium hydroxide solution to hydrolyze sterol esters.[4]

-

Lipid Extraction: Lipids are extracted from the mixture using a nonpolar solvent like hexane.[4]

-

Drying and Solubilization: The extracted lipids are dried and then redissolved in a suitable solvent for analysis, such as methanol/water (95:5, v/v).[4]

Analytical Methods

Several chromatographic techniques are employed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A widely used method for the separation and quantification of sterols.[10]

-

Column: C18 reversed-phase column.[10]

-

Mobile Phase: A mixture of methanol and acetonitrile (1:1, v/v).[10]

-

Flow Rate: 1 ml/min.[10]

-

Detection: UV absorption at 240 nm.[10]

-

Quantification Limit: As low as 10 pmoles of sterol can be quantified.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

A highly sensitive and specific method for sterol analysis.

-

Derivatization: Sterols are often converted to their trimethylsilyl (TMS) ether derivatives before analysis to improve their volatility and chromatographic behavior.[11]

-

Column: Capillary column.[11]

-

Detection: Selected ion monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions for each sterol.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. A highly sensitive method involves derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[12][13]

-

Derivatization: 7-DHC reacts with PTAD in a Diels-Alder cycloaddition.[12][13]

-

Ionization: Atmospheric pressure chemical ionization (APCI) is often used.[12]

-

Detection: Selected reaction monitoring (SRM) provides high specificity and sensitivity.[14]

Caption: A generalized workflow for the analysis of this compound from biological samples.

Quantitative Data

The concentration of this compound varies significantly between different tissues and developmental stages.

Concentration of this compound in Rat Tissues (nmol/g fresh weight) [4]

| Age | Sciatic Nerve | Brain |

| 4 days | - | ~0.16 |

| 8 days | ~0.02 | - |

| 14 days | ~0.05 | - |

| 21 days | ~0.03 | ~0.05 |

| 30 days | ~0.01 | - |

| 60 days | Undetectable | - |

| 1 year | Undetectable | ~0.03 |

Note: The data presented is an approximation based on graphical representations in the cited literature.

In disease states such as Smith-Lemli-Opitz syndrome, the levels of 7-dehydrocholesterol and this compound are significantly elevated in plasma and tissues.[5]

Conclusion

This compound, though a transient molecule, holds a significant position in the landscape of sterol biochemistry. Its discovery and the subsequent investigation of its metabolic pathway have been instrumental in our understanding of cholesterol homeostasis. The development of sophisticated analytical techniques has enabled the precise quantification of 7-DHD, providing valuable insights into its physiological and pathological roles. For researchers and professionals in drug development, a thorough understanding of the discovery, history, and experimental methodologies related to this compound is essential for advancing research in metabolic disorders and developing novel therapeutic strategies.

References

- 1. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]

- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 3. 7-dehydrocholesterol | provitamin | Britannica [britannica.com]

- 4. bourre.fr [bourre.fr]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003896) [hmdb.ca]

- 6. uniprot.org [uniprot.org]

- 7. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. This compound | C27H42O | CID 440558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and characterization of prescription drugs that change levels of 7-dehydrocholesterol and desmosterol - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Dehydrodesmosterol in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Dehydrodesmosterol (7-DHD) is a crucial sterol intermediate in the Bloch pathway of cholesterol biosynthesis. Beyond its role as a metabolic precursor, emerging evidence indicates that 7-DHD has distinct effects on the biophysical properties of cellular membranes and can modulate cellular signaling pathways. This technical guide provides an in-depth analysis of the functions of 7-DHD in cellular membranes, with a focus on its impact on membrane fluidity, lipid raft organization, and its involvement in key signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction

Cellular membranes are dynamic structures composed of a diverse array of lipids and proteins that work in concert to regulate cellular processes. Sterols, such as cholesterol, are critical components of mammalian cell membranes, influencing their fluidity, permeability, and organization. This compound (7-DHD) is the immediate precursor to desmosterol in the Bloch pathway of cholesterol synthesis. While structurally similar to cholesterol, the presence of an additional double bond in its sterol ring system imparts unique biophysical properties to 7-DHD, leading to distinct effects on membrane structure and function. This guide explores the multifaceted role of 7-DHD in cellular membranes, from its impact on fundamental membrane properties to its involvement in complex signaling networks.

Biochemical Properties of this compound

This compound (C₂₇H₄₂O) is a sterol characterized by a tetracyclic steroid nucleus, a hydroxyl group at the C-3 position, and a C-8 side chain.[1] It is an intermediate in the biosynthesis of cholesterol.[1]

Role of this compound in Cholesterol Biosynthesis

7-DHD is a key intermediate in the Bloch pathway for cholesterol biosynthesis. It is synthesized from zymosterol and is subsequently reduced by the enzyme 7-dehydrocholesterol reductase (DHCR7) to produce desmosterol. Desmosterol is then converted to cholesterol in the final step of the pathway. The Kandutsch-Russell pathway is another major route for cholesterol synthesis, which involves the precursor 7-dehydrocholesterol (7-DHC).

Diagram of the late stages of the Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.

Caption: Simplified diagram of the Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.

Impact of this compound on Membrane Properties

The structural differences between 7-DHD and cholesterol lead to distinct effects on the physical properties of cellular membranes. While direct quantitative data for 7-DHD is limited, studies on its close analog, 7-dehydrocholesterol (7-DHC), provide valuable insights.

Membrane Fluidity and Order

The presence of the conjugated double bond system in the B ring of 7-DHC, and by extension 7-DHD, is thought to hinder tight packing with phospholipids compared to cholesterol.[2] However, molecular dynamics simulations have suggested that 7-DHC and cholesterol have a virtually identical ability to condense and order membranes.[3][4]

Table 1: Comparative Effects of Sterols on Membrane Properties

| Property | Cholesterol | 7-Dehydrocholesterol (7-DHC) | Reference |

| Membrane Condensing Effect | High | Similar to cholesterol | [3][4] |

| Membrane Ordering Effect | High | Similar to cholesterol | [3][4] |

| Domain Formation (DPPC) | Strong | Weaker than cholesterol | [2] |

| Domain Formation (EggPC) | Weaker | Stronger than 7-DHC | [2] |

Note: Data for 7-DHD is inferred from studies on 7-DHC due to limited direct experimental data.

Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing crucial roles in signal transduction. Studies have shown that 7-DHC can be incorporated into lipid rafts, and in some model membranes, it promotes the formation of ordered domains even more effectively than cholesterol.[5] Although the protein composition of rafts can be altered when cholesterol is replaced by 7-DHC, the overall sterol-to-protein ratio may remain similar.[5]

Role of this compound in Cellular Signaling

Emerging evidence suggests that cholesterol precursors, including derivatives of 7-DHC, can act as signaling molecules, modulating key cellular pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical for embryonic development and tissue homeostasis. Cholesterol plays a crucial role in Hh signaling. Derivatives of 7-DHC, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), have been shown to inhibit the Hh pathway component Smoothened (SMO).[6][7] This suggests that an accumulation of 7-DHC and its metabolites, which could be analogous for 7-DHD, might disrupt Hh signaling.[8][9]

Diagram of the proposed role of 7-DHC derivatives in Hedgehog signaling.

Caption: Inhibition of Smoothened by 7-DHC derivatives in the Hedgehog pathway.

Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs) are nuclear receptors that play a key role in regulating cholesterol homeostasis and inflammation.[10][11][12] Certain oxysterols, which are oxidized derivatives of cholesterol, are natural ligands for LXRs.[12] Metabolites of 7-DHC have been shown to act as partial activators of LXRα and LXRβ.[13][14] This suggests that 7-DHD, upon conversion to its hydroxylated forms, could also modulate LXR activity.

Diagram illustrating the activation of LXR by sterol metabolites.

Caption: Activation of LXR signaling by sterol metabolites.

Experimental Protocols

Quantification of this compound in Cellular Membranes by LC-MS/MS

This protocol provides a general framework for the analysis of 7-DHD in cell membranes.

Workflow for LC-MS/MS analysis of 7-DHD.

Caption: Workflow for the quantification of 7-DHD in cellular membranes.

Methodology:

-

Lipid Extraction: Lipids are extracted from cell pellets using a modified Folch method with a mixture of chloroform and methanol.

-

Saponification (Optional): For the analysis of total sterols (free and esterified), the lipid extract is saponified using potassium hydroxide in methanol.

-

Derivatization: To enhance ionization efficiency and sensitivity, the sterol-containing fraction can be derivatized. 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common derivatizing agent for conjugated diene-containing sterols like 7-DHD.[15]

-

LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the 7-DHD-PTAD adduct.[16][17]

Membrane Fluidity Measurement by Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used method to assess membrane fluidity.[18][19][20]

Workflow for membrane fluidity measurement.

Caption: Workflow for assessing membrane fluidity using DPH fluorescence anisotropy.

Methodology:

-

Preparation of Liposomes/Vesicles: Prepare unilamellar liposomes or isolated membrane vesicles containing varying concentrations of 7-DHD.

-

DPH Labeling: Incubate the liposomes/vesicles with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to incorporate into the lipid bilayer.

-

Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the DPH-labeled samples using a fluorometer equipped with polarizers. Excitation is typically at 355 nm and emission is measured at 430 nm.[21]

-

Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers parallel and perpendicular, respectively, and G is the grating correction factor. Higher anisotropy values correspond to lower membrane fluidity.

Implications for Drug Development

The distinct roles of 7-DHD in membrane biology and cellular signaling present opportunities for therapeutic intervention.

-

Targeting Cholesterol Biosynthesis: Inhibitors of enzymes in the cholesterol biosynthesis pathway can lead to the accumulation of specific sterol intermediates, including 7-DHD. Understanding the downstream effects of 7-DHD accumulation is crucial for predicting the efficacy and potential side effects of such drugs.

-

Modulating Signaling Pathways: The ability of 7-DHD derivatives to modulate pathways like Hedgehog and LXR signaling suggests that targeting the metabolism of 7-DHD could be a strategy for treating diseases associated with aberrant signaling in these pathways, such as certain cancers and metabolic disorders.

-

Membrane-Targeted Therapies: The unique influence of 7-DHD on membrane properties could be exploited in the design of drugs that selectively target cells with altered sterol compositions.

Conclusion

This compound is more than just an intermediate in cholesterol biosynthesis. Its unique structural features impart distinct biophysical properties that influence the organization and fluidity of cellular membranes. Furthermore, its metabolites can act as signaling molecules, modulating critical cellular pathways. A deeper understanding of the multifaceted roles of 7-DHD will be instrumental in elucidating the pathology of diseases associated with altered sterol metabolism and in developing novel therapeutic strategies that target membrane-centric processes. Further research is warranted to fully characterize the specific effects of 7-DHD on membrane proteomics and its direct interactions with signaling proteins.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003896) [hmdb.ca]

- 2. A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Liver X Receptor Prevents Lipopolysaccharide-induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liver X receptor - Wikipedia [en.wikipedia.org]

- 13. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. bmglabtech.com [bmglabtech.com]

7-Dehydrodesmosterol and DHCR24 Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 7-dehydrodesmosterol and the enzymatic activity of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the final stages of cholesterol biosynthesis, and its modulation has significant implications for various physiological and pathological processes. This document details the enzyme's function, its role in key signaling pathways, quantitative data on its activity and inhibition, and comprehensive experimental protocols for its study.

The Role of DHCR24 in Cholesterol Biosynthesis

DHCR24, a flavin adenine dinucleotide (FAD)-dependent oxidoreductase, is primarily located in the endoplasmic reticulum membrane.[1] It catalyzes the reduction of the C24-25 double bond in sterol intermediates, a crucial step in the production of cholesterol.[1][2] This enzymatic activity is essential in both the Bloch and Kandutsch-Russell pathways of cholesterol synthesis.[2][3] In the Bloch pathway, DHCR24 converts desmosterol to cholesterol in the final step.[2] In the Kandutsch-Russell pathway, it acts earlier to convert lanosterol to 24,25-dihydrolanosterol.[2]

Mutations in the DHCR24 gene can lead to a rare autosomal recessive disorder called desmosterolosis, characterized by elevated levels of desmosterol and reduced levels of cholesterol, often resulting in severe developmental and neurological abnormalities.[2]

Cholesterol Biosynthesis Pathways

The synthesis of cholesterol from lanosterol can proceed through two main pathways, the Bloch and the Kandutsch-Russell pathways. DHCR24 plays a key role in both, as illustrated below.

Quantitative Data on DHCR24 Activity and Inhibition

The following tables summarize key quantitative data related to DHCR24 enzyme activity and the potency of its inhibitors.

DHCR24 Inhibitors

A number of small molecules have been identified as inhibitors of DHCR24. These compounds are valuable research tools and potential therapeutic agents.

| Inhibitor | IC50 Value | Target | Reference(s) |

| SH42 | ~4 nM | DHCR24 | [4] |

| Irbesartan | 602 nM | DHCR24 | [5][6] |

| Triparanol | Not consistently reported in modern assays | DHCR24 | [4][7] |

| 20,25-Diazacholesterol | Effective in nM to low µM range in cell culture | DHCR24 | [4] |

| U18666A | Not reported for direct enzymatic assay | DHCR24, NPC1 | [4] |

Sterol Levels in DHCR24 Knockout Cells

Inhibition or genetic knockout of DHCR24 leads to significant changes in cellular sterol composition, most notably the accumulation of desmosterol.

| Cell Line | Sterol | Concentration (ng/mg protein) in Wild Type | Concentration (ng/mg protein) in DHCR24 KO | Reference(s) |

| HepG2 | Desmosterol | Undetectable | ~1500 | [8] |

| HepG2 | Cholesterol | ~25000 | ~5000 | [8] |

| HepG2 | Lathosterol | ~150 | Undetectable | [8] |

| HepG2 | 7-Dehydrocholesterol | ~5 | Undetectable | [8] |

Key Signaling Pathways

DHCR24 activity and the levels of its substrate, desmosterol, have significant impacts on key cellular signaling pathways, including the Liver X Receptor (LXR) and Hedgehog (Hh) signaling pathways.

Liver X Receptor (LXR) Signaling

Desmosterol is an endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a central role in regulating lipid metabolism and inflammation.[9][10][11] Activation of LXR by desmosterol leads to the transcription of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[12][13]

Hedgehog Signaling Pathway

Cholesterol plays a crucial role in the Hedgehog (Hh) signaling pathway, which is essential for embryonic development and tissue homeostasis.[14][15][16] The Hh protein undergoes covalent modification with cholesterol, a step necessary for its proper signaling activity.[14][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and DHCR24 activity.

In Vitro DHCR24 Enzyme Activity Assay

This protocol describes an in vitro assay to measure the enzymatic activity of DHCR24 by quantifying the conversion of desmosterol to cholesterol.[5]

Materials:

-

Recombinant or immunopurified DHCR24 enzyme

-

Desmosterol (substrate)

-

Assay Buffer: 100 mM Tris/HCl (pH 7.23), 0.1 mM EDTA, 1 mM DTT

-

Cofactor Solution: 30 mM nicotinamide, 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 0.5 mg/mL bovine serum albumin, 20 µM FAD

-

Test inhibitors

-

Internal standard (e.g., epicoprostanol)

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

HPLC or GC-MS system for analysis

Procedure:

-

Prepare the assay mixture by combining the assay buffer and cofactor solution.

-

Add the DHCR24 enzyme to the assay mixture.

-

To test for inhibition, add the desired concentration of the inhibitor to the mixture.

-

Initiate the reaction by adding the desmosterol substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

-

Add the internal standard.

-

Extract the sterols using an appropriate organic solvent extraction method.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried sterol extract in a suitable solvent for analysis.

-

Analyze the samples by HPLC or GC-MS to quantify the amounts of desmosterol and cholesterol.

-

Calculate the enzyme activity based on the amount of cholesterol produced, normalized to the amount of enzyme and the reaction time. For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

Sterol Extraction from Cultured Cells for HPLC/GC-MS Analysis

This protocol outlines a standard procedure for extracting sterols from cultured cells for subsequent analysis.[19]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., deuterated cholesterol, deuterated desmosterol)

-

Saponification solution (e.g., 1 M KOH in 90% ethanol)

-

Organic solvents (e.g., hexane, water)

-

GC-MS or HPLC-MS system

Procedure:

-

Harvest cultured cells and wash with PBS.

-

Lyse the cells and add internal standards.

-

Perform saponification by adding the saponification solution and incubating at an elevated temperature (e.g., 60°C for 1 hour) to hydrolyze cholesteryl esters.

-

After cooling, add water and extract the non-saponifiable lipids (including sterols) with an organic solvent like hexane.

-

Repeat the extraction to ensure complete recovery.

-

Pool the organic phases and wash with water to remove any remaining base.

-

Dry the organic phase under nitrogen gas.

-

Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).

-

Reconstitute the sample in a suitable solvent for injection into the GC-MS or HPLC-MS system.

-

Quantify the different sterols based on their respective standard curves.

Experimental Workflows

The study of DHCR24 and its inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

DHCR24 Inhibitor Screening and Characterization Workflow

Conclusion

This technical guide provides a comprehensive resource for researchers and professionals working on this compound and the DHCR24 enzyme. The provided data, protocols, and pathway diagrams offer a solid foundation for understanding the critical role of this enzyme in cellular physiology and its potential as a therapeutic target. The detailed experimental methodologies are intended to facilitate reproducible and robust scientific investigation in this important area of research.

References

- 1. 24-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the cholesterol-free mouse: strong activation of LXR-regulated hepatic genes when replacing cholesterol with desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]

- 17. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mskcc.org [mskcc.org]

- 19. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Accumulation of 7-Dehydrodesmosterol and Related Precursors in Genetic Disorders of Cholesterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inborn errors of cholesterol biosynthesis are a class of metabolic disorders characterized by the accumulation of specific sterol precursors. The most prevalent of these is Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive condition caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase. This enzymatic deficiency disrupts the final step of cholesterol synthesis, leading to profoundly reduced cholesterol levels and a significant accumulation of its precursor, 7-dehydrocholesterol (7-DHC). A secondary but important consequence of this enzymatic block is the accumulation of another sterol intermediate, 7-dehydrodesmosterol (7-DHD). This technical guide provides an in-depth analysis of the biochemical consequences of DHCR7 deficiency, with a specific focus on the accumulation of 7-DHC and 7-DHD. It includes quantitative data on sterol levels in affected individuals, detailed experimental protocols for their measurement, and diagrams of the implicated biochemical and signaling pathways to support research and therapeutic development.

Introduction to Cholesterol Biosynthesis and Smith-Lemli-Opitz Syndrome

Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its de novo synthesis is a complex, multi-step process that occurs primarily in the endoplasmic reticulum. The final stages of this synthesis can proceed via two major routes: the Kandutsch-Russell pathway and the Bloch pathway.

-

Kandutsch-Russell Pathway: In this pathway, the reduction of the C24-C25 double bond in the sterol side chain occurs early, leading to intermediates like lathosterol, which is then converted to 7-dehydrocholesterol (7-DHC).

-

Bloch Pathway: This pathway involves C24-unsaturated intermediates. Zymosterol is converted to this compound (7-DHD), which is then converted to desmosterol.

Both pathways converge at the final step, where the enzyme 7-dehydrocholesterol reductase (DHCR7) reduces the C7-C8 double bond of 7-DHC and this compound to produce cholesterol and desmosterol, respectively. Desmosterol is then subsequently reduced to cholesterol by DHCR24.

Smith-Lemli-Opitz Syndrome (SLOS) is caused by mutations in the DHCR7 gene, leading to deficient or non-functional DHCR7 enzyme. This results in a biochemical hallmark of low plasma and tissue cholesterol levels and a massive accumulation of 7-DHC. Because DHCR7 also acts on 7-DHD, this precursor also accumulates, particularly in tissues like the brain where the Bloch pathway is active. The clinical presentation of SLOS is a wide spectrum, ranging from mild learning and behavioral issues to severe, life-threatening congenital anomalies affecting multiple organ systems.

Pathophysiology: The Role of Precursor Accumulation

The pathology of SLOS is believed to be multifactorial, stemming from both the deficiency of cholesterol and the toxicity of accumulated precursors.

-

Cholesterol Deficiency: Insufficient cholesterol during embryogenesis disrupts the structure of cell membranes and the function of lipid rafts. It also impairs the synthesis of steroid hormones and the crucial Sonic hedgehog (Shh) signaling pathway, which requires cholesterol for proper function and is vital for central nervous system and limb development.

-

Precursor Toxicity: 7-DHC is a highly oxidizable molecule. It can spontaneously oxidize to form a variety of oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). These oxysterols are biologically active and can induce cellular stress, disrupt membrane function, and trigger aberrant signaling pathways. For instance, certain 7-DHC-derived oxysterols have been shown to improperly activate the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, leading to premature neurogenesis and depletion of the cortical neural precursor pool. This provides a potential mechanism for the neurological defects seen in SLOS. The accumulation of 7-DHD is also thought to contribute to membrane dysfunction.

Quantitative Analysis of Sterol Accumulation in SLOS

The diagnosis of SLOS is confirmed by biochemical analysis of sterol levels in plasma, amniotic fluid, or tissues. The tables below summarize representative quantitative data from the literature.

Table 1: Plasma Sterol Levels in SLOS Patients vs. Controls

| Sterol | Control Plasma (µg/mL) | SLOS Plasma (µg/mL) | Fold Increase (Approx.) |

| Cholesterol | 500 - 2000 | < 500 (often < 100) | - |

| 7-Dehydrocholesterol (7-DHC) | < 1 | 10 - 470 | > 10 - 470x |

| 8-Dehydrocholesterol (8-DHC)* | Undetectable | Elevated | N/A |

| This compound (7-DHD) | Undetectable | Elevated | N/A |

Note: 8-Dehydrocholesterol is an isomer of 7-DHC that also accumulates in SLOS.

Table 2: Tissue Sterol Levels in an SLOS Fetus (20-week) vs. Control Fetus

| Tissue | Sterol | Control Fetus (mg/g wet weight) | SLOS Fetus (mg/g wet weight) |

| Cerebral Cortex | Cholesterol | 2.2 | 0.09 |

| 7-Dehydrocholesterol | Not Detected | Significantly Elevated | |

| Adrenal Gland | Cholesterol | 1.5 | 0.44 |

| 7-Dehydrocholesterol | Not Detected | Significantly Elevated | |

| Kidney | Cholesterol | 1.4 | 0.14 |

| 7-Dehydrocholesterol | Not Detected | Significantly Elevated |

Data is illustrative and sourced from published case studies. Absolute values can vary significantly depending on the severity of the DHCR7 mutation and the analytical methods used.

Experimental Protocols for Sterol Profiling

The gold standard for the quantitative analysis of 7-DHC, 7-DHD, and other sterols in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for GC-MS Analysis of Sterols

-

Internal Standard Addition:

-

To 100 µL of the biological sample (e.g., plasma, amniotic fluid supernatant), add a known amount of an internal standard (IS), such as epicoprostanol or deuterated 7-DHC, to correct for extraction losses and variations in derivatization and injection.

-

-

Saponification (Alkaline Hydrolysis):

-

Add 500 µL of alcoholic potassium hydroxide (KOH) solution (e.g., 1 M KOH in 90% ethanol).

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate at 70°C for 60 minutes in the dark to hydrolyze sterol esters, releasing the free sterols.

-

-

Extraction of Non-saponifiable Lipids (Sterols):

-

Cool the samples to room temperature.

-

Add 500 µL of deionized water.

-

Perform a liquid-liquid extraction by adding 1 mL of an organic solvent like hexane or cyclohexane.

-

Vortex for 1-2 minutes and then centrifuge at approximately 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase (containing the sterols) to a new glass tube.

-

Repeat the extraction step on the aqueous phase to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at 40-50°C.

-

-

Derivatization:

-

To the dried residue, add a silylating agent to convert the hydroxyl groups of the sterols into more volatile trimethylsilyl (TMS) ethers. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.

-

Add 50 µL of the derivatization reagent.

-

Cap the tube tightly and incubate at 70°C for 60 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) System:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC inlet, typically in splitless mode.

-

Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: Increase to 270°C at a rate of 20°C/min.

-

Ramp 2: Increase to 300°C at a rate of 5°C/min.

-

Final hold: Hold at 300°C for 10 minutes. (Note: This program is illustrative and must be optimized for the specific instrument and column).

-

-

-

Mass Spectrometer (MS) System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 50-600) for initial identification, followed by Selected Ion Monitoring (SIM) for accurate quantification.

-

SIM Ions for Quantification (as TMS ethers):

-

Cholesterol-TMS: m/z 368, 458

-

7-DHC-TMS: m/z 352, 456

-

7-DHD-TMS: m/z 350, 454

-

Epicoprostanol-TMS (IS): m/z 372, 460

-

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations for each analyte.

-

Calculate the concentration of each sterol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Key Biochemical and Signaling Pathways

Visualizing the complex relationships in cholesterol metabolism and its downstream effects is crucial for understanding the pathophysiology of SLOS.

Caption: Cholesterol biosynthesis pathways showing the DHCR7 block in SLOS.

Caption: Experimental workflow for sterol analysis by GC-MS.

Caption: Downstream signaling effects of 7-DHC-derived oxysterols.

Conclusion and Future Directions

The accumulation of this compound, in concert with the more abundant 7-dehydrocholesterol, is a key biochemical feature of Smith-Lemli-Opitz Syndrome. Understanding the distinct and combined roles of these accumulated precursors in the pathophysiology of the disease is critical for the development of effective therapeutic strategies. While cholesterol supplementation is a standard therapy, it does not cross the blood-brain barrier and only partially addresses the complex pathology.

Future research and drug development should focus on:

-

Targeting Precursor Toxicity: Developing strategies to reduce the levels of 7-DHC and 7-DHD, or to mitigate their toxic effects. This could include the use of antioxidants to prevent the formation of harmful oxysterols.

-

Modulating Downstream Pathways: Investigating inhibitors of the aberrant signaling pathways (e.g., GR antagonists) that are activated by toxic oxysterols.

-

Enhancing Residual DHCR7 Activity: For patients with missense mutations that result in some residual enzyme function, small molecule chaperones or activators could be explored to boost cholesterol production.

A deeper understanding of the roles of both 7-DHC and 7-DHD will be paramount in designing next-generation therapies for SLOS and other related disorders of cholesterol biosynthesis.

7-Dehydrodesmosterol in Tissues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Dehydrodesmosterol (7-DHD), a key intermediate in cholesterol biosynthesis. This document summarizes the current knowledge on 7-DHD levels in various tissues, details the experimental protocols for its quantification, and illustrates its metabolic context. Given the nascent stage of research into the specific roles of 7-DHD, this guide also highlights areas where data is limited, particularly in healthy adult organisms and humans.

Quantitative Levels of this compound

The concentration of this compound varies significantly across different tissues and developmental stages. Data is most abundant in rodent models, particularly in nervous tissue and during development. In healthy adult animals, 7-DHD is generally found at very low or undetectable levels in many tissues. However, in certain genetic disorders of cholesterol synthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), or in models of this disease where the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7) is deficient, 7-DHD levels can be markedly elevated.

This compound Levels in Rat Tissues (Developmental)

The following table summarizes the concentration of 7-DHD in the brain and sciatic nerve of developing rats. Levels are highest in the early postnatal period and decrease significantly with age, becoming nearly undetectable in the sciatic nerve of adult rats.[1][2]

| Tissue | Age (days) | This compound (µg/g fresh weight) |

| Brain | 4 | ~12 |

| 14 | ~6 | |

| 21 | ~3.7 | |

| 60 | ~2.5 | |

| 180 | ~2 | |

| 540 | ~1.8 | |

| Sciatic Nerve | 5 | ~2.5 |

| 14 | ~5 | |

| 21 | ~2 | |

| 60 | Nearly Undetectable | |

| 180 | Nearly Undetectable | |

| 540 | Nearly Undetectable |

This compound Levels in Mouse Tissues (DHCR7 Deficiency Model)

In mouse models of DHCR7 deficiency, which mimics Smith-Lemli-Opitz Syndrome, the accumulation of 7-DHD is a key biochemical feature, especially in tissues with high cholesterol synthesis. The data below is from DHCR7 deficient mice and highlights the significant increase in 7-DHD compared to wild-type animals where it is often not detected.[3][4]

| Tissue | Genotype | This compound Level |

| Hair | DHCR7 Deficient | Dominant Δ7 sterol |

| Skin | DHCR7 Deficient | Elevated |

Experimental Protocols

The quantification of 7-DHD in biological samples typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix and the required sensitivity.

General Workflow for Sterol Analysis

The following diagram illustrates a general workflow for the analysis of sterols, including 7-DHD, from tissue samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

This method is adapted from protocols used for the analysis of cholesterol precursors.[3][4]

1. Sample Preparation:

-

Homogenization: Homogenize tissue samples in a suitable solvent, such as chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction to isolate the total lipid fraction.

-

Saponification (optional): To measure total 7-DHD (free and esterified), saponify the lipid extract with ethanolic potassium hydroxide.

-

Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane or diethyl ether.

-

Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to improve their volatility and chromatographic properties.

2. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).

-

Injection: Inject the derivatized sample into the GC.

-

Temperature Program: Employ a temperature gradient to separate the different sterols. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the 7-DHD-TMS ether.

-

Quantification: Use an internal standard (e.g., a stable isotope-labeled sterol) for accurate quantification. Create a calibration curve with known amounts of a 7-DHD standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Analysis

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization.[5][6]

1. Sample Preparation:

-

Homogenization and Extraction: Homogenize the tissue and extract the lipids, similar to the GC-MS protocol.

-

Solid-Phase Extraction (SPE) (optional): Use SPE to clean up the sample and enrich the sterol fraction.

-

Reconstitution: Evaporate the final extract and reconstitute it in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 or other suitable reversed-phase column.

-

Mobile Phase: Employ a gradient of solvents, such as water, methanol, and/or acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Multiple Reaction Monitoring (MRM): For high specificity and sensitivity, operate the mass spectrometer in MRM mode. This involves selecting a specific precursor ion for 7-DHD and monitoring for a specific product ion after fragmentation.

-

Quantification: As with GC-MS, use an internal standard and a calibration curve for accurate quantification.

Signaling and Metabolic Pathways

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its primary known role is as a substrate for the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7), which converts it to desmosterol.

Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)

The following diagram illustrates the final steps of the Kandutsch-Russell pathway, highlighting the position of this compound.

Hypothesized Role in TGF-β Signaling

Recent research has shown that 7-Dehydrocholesterol (7-DHC), a structurally similar sterol, can suppress canonical Transforming Growth Factor-beta (TGF-β) signaling.[7][8] It is hypothesized that 7-DHC does this by altering the localization of TGF-β receptors in the cell membrane. Given its structural similarity, it has been proposed that 7-DHD may have a similar effect, although this is yet to be definitively established.

Future Directions

The study of this compound is an emerging area of research. While its role as a cholesterol precursor is established, its potential independent biological functions are largely unknown. Future research should focus on:

-

Expanding Quantitative Data: There is a critical need for quantitative data on 7-DHD levels in a wider range of tissues and species, particularly in healthy adult humans.

-

Investigating Biological Activity: Studies are needed to determine if 7-DHD has signaling or other biological roles independent of its function in cholesterol synthesis. The potential link to TGF-β signaling warrants further investigation.

-

Role in Disease: Beyond SLOS, the potential involvement of 7-DHD in other pathologies, particularly those related to lipid metabolism and neurological function, should be explored.

This guide provides a foundation for researchers entering the field of 7-DHD research. As new data emerges, our understanding of this intriguing molecule will undoubtedly expand.

References

- 1. Precursors for cholesterol synthesis (7-dehydrocholesterol, this compound, and desmosterol): cholesterol/7-dehydrocholesterol ratio as an index of development and aging in PNS but not in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PubMed [pubmed.ncbi.nlm.nih.gov]